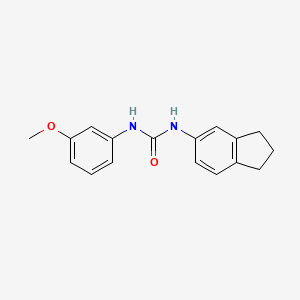
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential application in various fields, including sports medicine, cancer treatment, and metabolic disorders. GW501516 is a PPARδ agonist, which means it activates the PPARδ receptor in cells, leading to changes in gene expression.
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea activates the PPARδ receptor in cells, leading to changes in gene expression. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ by this compound leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism. In addition, this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase endurance and improve performance by enhancing fatty acid oxidation and glucose uptake in skeletal muscle. In cancer cells, this compound has been shown to inhibit tumor growth and induce apoptosis by activating the PPARδ pathway. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce inflammation by regulating gene expression.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the effects of PPARδ activation on various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using this compound in lab experiments. Its effects may vary depending on the cell type and experimental conditions used. In addition, its long-term safety and toxicity in humans are still unknown.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea. One area of interest is its potential application in sports medicine. Further studies are needed to determine the optimal dosage and duration of treatment for enhancing endurance and improving performance in athletes. Another area of interest is its potential application in cancer treatment. More studies are needed to determine the efficacy and safety of this compound in human cancer patients. Finally, more research is needed to understand the long-term safety and toxicity of this compound in humans.
Synthesis Methods
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea is synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-methoxyphenyl isocyanate. The resulting product is then subjected to a series of purification steps to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential application in various fields. In sports medicine, this compound has been shown to enhance endurance and improve performance in animal studies. In cancer treatment, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce inflammation.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-7-3-6-14(11-16)18-17(20)19-15-9-8-12-4-2-5-13(12)10-15/h3,6-11H,2,4-5H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZJXDWCEQWXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)

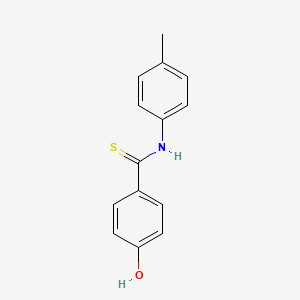
![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
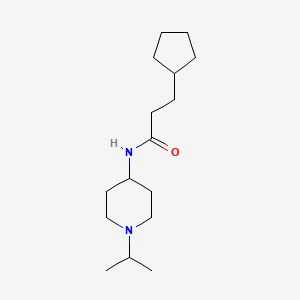
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)
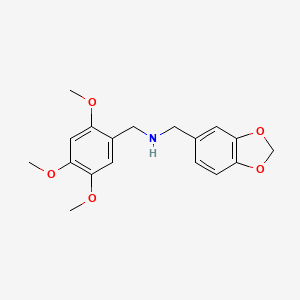
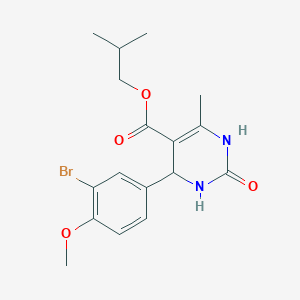
![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)

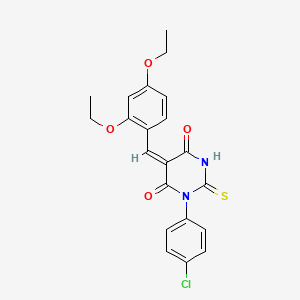
![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)